REACTION_CXSMILES
|
[CH2:1]1[CH2:9][O:8][C:7]2[C:3](=[C:4]([C:10]3[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][CH:11]=3)[S:5][CH:6]=2)[O:2]1.O.NN.CCCCCC>C(O)C.[Pt]>[CH2:1]1[CH2:9][O:8][C:7]2[C:3](=[C:4]([C:10]3[CH:15]=[CH:14][C:13]([NH2:16])=[CH:12][CH:11]=3)[S:5][CH:6]=2)[O:2]1 |f:1.2|
|
Name
|
|
Quantity
|
0.663 g
|
Type
|
reactant
|
Smiles
|
C1OC2=C(SC=C2OC1)C1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 10 hours
|
Duration
|
10 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
FILTRATION
|
Details
|
followed by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C1OC2=C(SC=C2OC1)C1=CC=C(C=C1)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |